molecular formula C14H14N4O2 B13990087 9-Benzyl-1,3-dimethylpurine-2,6-dione CAS No. 7465-30-7

9-Benzyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B13990087
CAS No.: 7465-30-7
M. Wt: 270.29 g/mol
InChI Key: YDBNSPHLNAWFNB-UHFFFAOYSA-N
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Description

9-Benzyl-1,3-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C14H14N4O2. It is a derivative of purine-2,6-dione, featuring a benzyl group at the 9-position and methyl groups at the 1 and 3 positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,3-dimethylpurine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

9-Benzyl-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 9-Benzyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A, resulting in analgesic and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A related compound with similar structural features but lacking the benzyl group.

    8-Amino-1,3-dimethylpurine-2,6-dione: Another derivative with an amino group at the 8-position.

    7-Benzyl-1,3-dimethylpurine-2,6-dione: A compound with a benzyl group at the 7-position instead of the 9-position.

Uniqueness

9-Benzyl-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 9-position enhances its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

7465-30-7

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

9-benzyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H14N4O2/c1-16-12-11(13(19)17(2)14(16)20)15-9-18(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

YDBNSPHLNAWFNB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=CC=CC=C3

Origin of Product

United States

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